The synthesis of Xanthoangelol B has been the focus of various studies. A notable method involves the total synthesis that utilizes several key intermediates and reaction conditions:
The total synthesis has demonstrated a high degree of efficiency and reproducibility, making it a viable strategy for producing Xanthoangelol B and its derivatives for further biological evaluation.
Xanthoangelol B features a complex molecular structure characterized by a prenylated chalcone framework. Its molecular formula is , and it boasts a molecular weight of approximately 428.3167 g/mol. The structure can be depicted as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy has provided detailed insights into its structure, revealing distinct chemical shifts that confirm the presence of various functional groups, including methylene and methyl groups .
Xanthoangelol B participates in several chemical reactions that highlight its reactivity:
These reactions underscore the compound's versatility and potential applications in pharmaceutical development.
The mechanism by which Xanthoangelol B exerts its biological effects primarily involves its interaction with bacterial signaling pathways:
These mechanisms highlight the compound's potential as both an antimicrobial and anticancer agent.
Xanthoangelol B exhibits several notable physical and chemical properties:
These properties are critical for understanding how Xanthoangelol B can be utilized in various applications.
Xanthoangelol B holds promise for several scientific applications:
Angelica keiskei Koidzumi (commonly known as Ashitaba or "Tomorrow's Leaf") is a hardy perennial plant indigenous to the Pacific coast of Japan, particularly thriving in the Izu Islands and peninsulas. This plant holds a revered position in Japanese traditional medicine, where it has been employed for centuries as a diuretic, galactagogue, and treatment for gastrointestinal ailments including gastric ulcers and diarrhea [1] [3]. The yellowish sap exudate from its stems, rich in prenylated chalcones, has been historically valued for its purported health-promoting properties. Ethnopharmacological records indicate that coastal communities consumed Ashitaba leaves as both food and medicine, attributing to it properties ranging from promoting longevity to enhancing recovery from illness [3] [10]. The roots, stems, and leaves of A. keiskei contain over 100 bioactive compounds, with chalcones constituting the most pharmacologically significant class. Among these, xanthoangelol B (molecular formula: C₂₅H₂₈O₅; molecular weight: 408.49 g/mol) has emerged as a compound of substantial scientific interest due to its structural complexity and diverse biological activities [1] [8].
Xanthoangelol B belongs to the class of geranylated chalcones characterized by a unique 1,3-diphenylprop-2-en-1-one scaffold modified with prenyl-derived side chains. Its structural complexity, featuring multiple hydroxyl groups and an extended hydrophobic moiety, enables diverse molecular interactions with biological targets [8] [9]. Unlike more abundant chalcones in Ashitaba (e.g., xanthoangelol and 4-hydroxyderricin), xanthoangelol B is relatively scarce in plant tissues, prompting the development of sophisticated synthetic approaches to enable comprehensive pharmacological investigation [1]. Recent research has revealed that xanthoangelol B exhibits a remarkable spectrum of biological activities, positioning it as a promising candidate for addressing contemporary therapeutic challenges. These include combating antibiotic-resistant pathogens through novel virulence-targeting mechanisms [1], modulating inflammatory cascades in vascular and gastrointestinal pathologies [4] [7], and exerting selective anticancer effects through induction of endoplasmic reticulum stress [6]. The convergence of its traditional ethnomedicinal uses and modern pharmacological validation exemplifies the value of phytochemicals in drug discovery pipelines.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3